molecular formula C29H56N6O18 B1249901 Neomycin B-glucoside CAS No. 53861-54-4

Neomycin B-glucoside

Cat. No.: B1249901
CAS No.: 53861-54-4
M. Wt: 776.8 g/mol
InChI Key: RFQNNKVMXDYKTI-DNAAXGQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neomycin B-glucoside is a chemical component identified in the fermentation media of the bacterium Streptomyces fradiae 3535 . As a derivative of the aminoglycoside antibiotic Neomycin B, it shares a similar complex chemical structure but is conjugated with a glucose moiety . This modification is of significant interest in medicinal chemistry, as altering the structure of native aminoglycosides like Neomycin B is a recognized strategy for exploring new antibacterial agents and overcoming bacterial resistance mechanisms . Research into similar neomycin derivatives, such as those branched at the C5″ position or conjugated with amino acids, has demonstrated that modified compounds can retain or even improve antibacterial activity and may be less susceptible to inactivating bacterial enzymes . Consequently, this compound serves as a valuable reference standard and starting material for researchers developing novel antibiotics, studying aminoglycoside biosynthesis, and investigating the structure-activity relationships of this class of compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53861-54-4

Molecular Formula

C29H56N6O18

Molecular Weight

776.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H56N6O18/c30-2-8-15(38)18(41)12(34)26(47-8)51-23-7(33)1-6(32)14(37)25(23)53-29-22(45)24(52-27-13(35)19(42)16(39)9(3-31)48-27)11(50-29)5-46-28-21(44)20(43)17(40)10(4-36)49-28/h6-29,36-45H,1-5,30-35H2/t6-,7+,8-,9+,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

RFQNNKVMXDYKTI-DNAAXGQXSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@@H](O5)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N

Synonyms

neomycin B-glucoside

Origin of Product

United States

Biosynthetic Pathways and Regulation of Neomycin B Production

Microbial Producers: Streptomyces fradiae and Related Strains

Neomycin was first isolated from the filamentous bacterium Streptomyces fradiae in 1949 by Waksman and Lechevalier. researchgate.net This Gram-positive bacterium, belonging to the family Streptomycetaceae, remains the principal industrial producer of neomycin. mdpi.comhep.com.cn S. fradiae and its various strains, such as NCIMB 8233 and CGMCC 4.576, are the primary organisms studied for understanding and improving neomycin production. uni-konstanz.deresearchgate.net These soil-dwelling actinomycetes are known for their capacity to synthesize a wide array of secondary metabolites with diverse biological activities. mdpi.com The production of neomycin by S. fradiae is a classic example of secondary metabolism, typically occurring during the stationary phase of growth and being heavily influenced by the composition of the fermentation medium. mdpi.com While S. fradiae is the most well-known producer, other related actinomycetes may also harbor the genetic machinery for neomycin synthesis. mdpi.com

Genetic Basis of Neomycin B Biosynthesis: neo Gene Clusters and Operons

The biosynthesis of neomycin B is directed by a dedicated set of genes organized into a single biosynthetic gene cluster (BGC), referred to as the neo cluster. uni-konstanz.dersc.org In Streptomyces fradiae, this cluster contains all the necessary genetic information for the synthesis of the antibiotic, including structural, regulatory, and resistance genes. uni-konstanz.deresearchgate.net Sequence analysis of the neo gene cluster from S. fradiae NCIMB 8233 revealed 21 putative open reading frames (ORFs). uni-konstanz.dersc.org

The cluster is organized into at least two operons. mdpi.comresearchgate.net One operon includes a series of 12 genes, from neoE to neoD, which are directly responsible for the biosynthetic steps leading to neomycin B. mdpi.comresearchgate.net Another operon contains regulatory genes like neoG and neoH, as well as the resistance gene aphA (aminoglycoside phosphotransferase), which protects the producing organism from its own antibiotic product. researchgate.netacs.org The entire neo cluster from S. fradiae ATCC 10745 spans approximately 50.5 kilobases. secondarymetabolites.org The organization of the neo cluster shares significant homology with the gene clusters for other 2-deoxystreptamine-containing aminoglycosides like butirosin (B1197908) (btr), gentamicin (B1671437) (gnt), and kanamycin (B1662678) (kan), indicating a common evolutionary origin for these antibiotic pathways. uni-konstanz.dersc.org

Key Enzymatic Steps in the Biosynthesis of Glycosidic Moieties

The assembly of neomycin B is a multi-step enzymatic process that begins with the formation of the central 2-deoxystreptamine (B1221613) (2-DOS) ring, followed by the attachment and modification of sugar units.

Formation of the 2-Deoxystreptamine Core

The central scaffold of neomycin B is the aminocyclitol 2-deoxystreptamine (2-DOS). wikipedia.orgrsc.org Its biosynthesis starts from the primary metabolite D-glucose-6-phosphate. acs.orgresearchgate.net A key enzyme, 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), encoded by a gene like btrC or its homolog neo7, catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). wikipedia.orgacs.orgacs.org This single enzyme performs a complex carbocycle-forming reaction requiring NAD+ as a cofactor. acs.org

The DOI intermediate then undergoes two successive transamination reactions to form 2-DOS. acs.orgjst.go.jp In the butirosin pathway, a single, doubly functional aminotransferase, BtrS, catalyzes both steps using L-glutamine as the amino donor. acs.org The homologous enzyme in the neomycin pathway, Neo6, is an L-glutamine:2-deoxy-scyllo-inosose aminotransferase that performs the first transamination. uni-konstanz.de The second transamination converts the aminodeoxyinosose intermediate into the final 2-DOS core. acs.orgjst.go.jp

Glycosyltransferase-Mediated Linkages and Sugar Chain Assembly

Once the 2-DOS core is formed, the assembly of the final neomycin structure proceeds through the sequential action of glycosyltransferases (GTs). researchgate.netfrontiersin.org These enzymes catalyze the formation of glycosidic bonds, attaching sugar moieties to the 2-DOS aglycone. researchgate.net The biosynthesis of neomycin involves at least two distinct N-acetylglucosaminyltransferases. nih.gov

The first glycosylation step is the attachment of an N-acetyl-D-glucosamine (GlcNAc) moiety to the 2-DOS core. This reaction is catalyzed by the glycosyltransferase Neo8 (a homolog of BtrM), which transfers GlcNAc to the C-4 position of 2-DOS. nih.govpnas.org Following this, a deacetylase enzyme, Neo16, removes the acetyl group. nih.gov Subsequent enzymatic modifications, including oxidation and transamination, convert this initial sugar into D-neosamine, forming the pseudodisaccharide neamine (B104775). wikipedia.orgrsc.org

A later key step in the pathway is the ribosylation of neamine to form ribostamycin. jst.go.jp Finally, a second glycosyltransferase, Neo15, attaches another N-acetyl-D-glucosamine unit to ribostamycin, which is then processed to form the final neomycin structure. nih.gov Inactivation studies have confirmed that both Neo8 and Neo15 are essential for neomycin biosynthesis, with each enzyme exhibiting distinct substrate specificities for different stages of the pathway. nih.gov

Role of Specific Enzymes (e.g., NeoE, NeoN) in Glycoside Biosynthesis

Several other enzymes encoded within the neo cluster play critical roles in modifying the sugar moieties.

NeoN: The enzyme NeoN, also known as Neo18 or NeoB, is a radical S-adenosylmethionine (SAM)-dependent epimerase. researchgate.netacs.orguniprot.org Its primary role is to catalyze the conversion of neomycin C into neomycin B. researchgate.netacs.org Neomycins B and C are stereoisomers, differing only in the stereochemistry of the diaminohexose moiety attached to the D-ribose ring. wikipedia.org NeoN is responsible for the epimerization at the C-5''' position that distinguishes the L-neosamine B in neomycin B from the D-neosamine C in neomycin C. acs.orgwikipedia.org Knockout of the neoN gene in S. fradiae leads to the loss of neomycin B synthesis, while its overexpression increases the ratio of neomycin B to neomycin C, highlighting its critical role in determining the final product composition. researchgate.net NeoN also functions as a neamine transaminase, catalyzing the conversion of paromamine (B1213074) to neamine. uniprot.orgnih.gov

Precursor Incorporation and Metabolic Flux Analysis in Biosynthesis

The biosynthesis of neomycin B is intricately linked to the primary metabolism of the producing organism, which supplies the necessary building blocks. The core structure and sugar moieties are derived from carbohydrate metabolism. mdpi.commdpi.com

Studies using isotopically labeled substrates have been fundamental in elucidating the origin of the 2-DOS core. Experiments with variously labeled D-glucose confirmed that it is the primary precursor for the 2-deoxystreptamine ring. capes.gov.brnih.gov These tracer studies showed that the C-6 hydroxyl group of D-glucose is removed prior to the cyclization reaction that forms the aminocyclitol ring. capes.gov.brnih.gov

Metabolic flux analysis and precursor feeding experiments aim to enhance production by optimizing the flow of metabolites into the neomycin pathway. For instance, the addition of ammonium (B1175870) sulfate (B86663) to the fermentation medium was found to promote neomycin B biosynthesis. mdpi.com Comparative transcriptomic analyses revealed that this supplementation enhances the expression of neo genes while inhibiting cycles like EMP and TCA, thereby redirecting metabolic flux towards neomycin production. mdpi.com Furthermore, the addition of key precursors such as N-acetylglucosamine and L-glutamine has been shown to increase neomycin yields significantly, demonstrating that the availability of these intermediates can be a limiting factor in biosynthesis. researchgate.net Such studies provide a rational basis for metabolic engineering strategies aimed at improving the industrial production of neomycin B.

Strategies for Biosynthetic Pathway Engineering and Optimization

The enhancement of neomycin B production and the optimization of its biosynthetic pathway in producer strains, primarily Streptomyces fradiae, have been the focus of extensive metabolic engineering and process optimization research. These strategies aim to increase the yield of the main active component, neomycin B, while in some cases, reducing the co-production of less active or more toxic isomers like neomycin C. nih.govgoogle.com Key approaches include the manipulation of regulatory and biosynthetic genes, the reconstitution of gene clusters, and the optimization of fermentation conditions. nih.govmdpi.comresearchgate.net

Genetic engineering techniques are central to improving neomycin B biosynthesis. mdpi.com The neo gene cluster, which governs neomycin production, contains the necessary biosynthetic and regulatory genes that are primary targets for modification. researchgate.net Overexpression of specific genes within this cluster has been shown to significantly boost neomycin titers. For instance, enhancing the expression of regulatory genes such as afsA-g and neoR led to notable increases in neomycin B yields. mdpi.comresearchgate.net Similarly, the overexpression of the transcription factor NecR, which binds to the promoter region of the neoS gene, resulted in a 23% increase in neomycin B titer in shake flask cultivation.

In addition to regulatory genes, the overexpression of key structural genes in the pathway has proven effective. Studies have demonstrated that individually overexpressing genes like neoE, neoS, neoC, neoD, neoF, neoM, and neoN can promote the accumulation of neomycin B. mdpi.com The neoE gene, which codes for a crucial dehydrogenase, is a particularly important target. mdpi.com One study achieved a 51.2% increase in neomycin B potency by overexpressing neoE in conjunction with the optimization of ammonium sulfate concentration in the culture medium. mdpi.com

Another powerful strategy involves the reconstitution of a combinatorial mini-gene cluster. In one study, a mini-gene cluster containing neoN (an epimerase that converts neomycin C to neomycin B), metK (a SAM synthetase coding gene), regulatory genes neoGH, and a resistance gene aphA was constructed and overexpressed. acs.org This approach successfully reduced the proportion of the neomycin C impurity from 19.1% to 12.7% while simultaneously increasing the neomycin B yield by approximately 13.1%. acs.org

Furthermore, the composition of the fermentation medium, particularly the nitrogen sources, plays a critical role. The addition of ammonium sulfate has been found to promote neomycin B biosynthesis by enhancing the expression of neo genes while inhibiting competing metabolic pathways like the EMP and TCA cycles. mdpi.com Statistical methods like response surface methodology (RSM) have been employed to systematically optimize the concentrations of media components, such as ammonium chloride, sodium nitrate (B79036), and L-histidine, leading to substantially increased production. nih.gov

Below are data tables summarizing key findings from various optimization strategies.

Table 1: Genetic Engineering Strategies for Improved Neomycin B Production

Genetic ModificationHost StrainKey Genes ModifiedOutcomeReference
Overexpression of Regulatory GenesStreptomyces fradiaeafsA-g, neoRIncreased neomycin B titer to 722.9 mg/L and 564.7 mg/L, respectively. mdpi.comresearchgate.net
Overexpression of Transcription FactorStreptomyces fradiae SF-2NecRNeomycin B titer reached 11,546 U/mL, a 23% enhancement.
Overexpression of Biosynthetic GeneStreptomyces fradiae SF-2neoE37.5% increase in neomycin B potency. mdpi.com
Combined Engineering and Medium OptimizationStreptomyces fradiae SF-neoEOverexpression of neoE + 60 mM (NH₄)₂SO₄Neomycin B potency of 17,399 U/mL, a 51.2% increase. mdpi.com
Mini-Gene-Cluster ReconstitutionStreptomyces fradiaePkasO-neoN-metK-PkasO-neoGH-aphAReduced neomycin C from 19.1% to 12.7%; increased neomycin B by ~13.1%. acs.org

Table 2: Fermentation and Medium Optimization for Neomycin Production

Optimization MethodHost StrainSubstrateKey Optimized ParametersResultReference
Solid-State Fermentation (SSF) OptimizationStreptomyces fradiae NCIM 2418Apple PomacepH (8.0), moisture (70%), temp (30°C), fructose (B13574) (1%), (NH₄)₂HPO₄ (1%)2.6-fold improvement in neomycin production. researchgate.netresearchgate.net
Response Surface Methodology (RSM)Streptomyces fradiae NCIM 2418Coconut Oil CakeAmmonium chloride (2.0%), sodium nitrate (1.5%), L-histidine (0.25%)Predicted max production of 20,000 g/kg; achieved 19,642 g/kg. nih.gov
Inorganic Salt AdditionStreptomyces fradiae SF-2Standard Medium60 mM Ammonium Sulfate ((NH₄)₂SO₄)Promoted neomycin B biosynthesis and cell growth. mdpi.com

Chemical Synthesis and Structural Modifications of Neomycin B and Its Glycosidic Analogs

Total Chemical Synthesis of Neomycin B: Methodologies and Stereo-control

The total chemical synthesis of neomycin B is a formidable challenge due to its multiple stereocenters, amino groups, and glycosidic linkages. Early efforts in the field were foundational, establishing key strategies for the stereocontrolled construction of this complex molecule. More recent synthetic endeavors have focused on improving efficiency and stereoselectivity.

A convergent approach is often employed, involving the synthesis of the constituent fragments—the 2-deoxystreptamine (B1221613) core and the neamine (B104775) and neobiosamine sugar moieties—which are then strategically coupled. Stereocontrol during the synthesis of these fragments is paramount. For instance, the synthesis of the spiroketal core of related natural products has been achieved using nickel-catalyzed reductive cross-coupling and spiroketalization tactics. nih.gov Similarly, stereocontrolled synthesis of highly functionalized piperidines, which can be building blocks for aminoglycoside analogs, has been developed. unina.it

The stereoselective formation of glycosidic bonds is another critical aspect. Powerful O-glycosidation methods using 2,6-anhydro-2-thio sugars as glycosyl donors have been developed for the synthesis of 2,6-dideoxy-α- and -β-glycosides, which are common motifs in natural products. researchgate.net The development of modified reducing reagents has also contributed to the stereoselective introduction of hydroxyl groups. researchgate.net These advanced methodologies underscore the continuous efforts to achieve a highly controlled and efficient total synthesis of neomycin B and its analogs.

Regioselective Glycosylation Strategies for Neomycin B Scaffold Construction

Regioselective glycosylation is a key strategy for the construction and modification of the neomycin B scaffold. This involves the selective attachment of sugar moieties to specific hydroxyl groups on the neamine or 2-deoxystreptamine core. The presence of multiple hydroxyl and amino groups with similar reactivity makes this a challenging endeavor, often requiring multi-step protection and deprotection sequences. google.com

One approach involves the use of a neobiosamine glycosyl donor and a neamine-derived acceptor. nih.gov For instance, peracetylated neomycin azide (B81097) can serve as a starting material to generate both the neobiosamine glycosyl donor and a tri-O-acetyl neamine azide, which can then be converted into different glycosyl acceptors. mdpi.com Glycosylation between these components yields the protected pseudotetrasaccharide, which can then be deprotected to afford the desired neomycin B analog. nih.gov

The regioselectivity of glycosylation can be influenced by the protecting groups on the acceptor molecule. For example, the synthesis of β-1′′→6, 3′, and 4′ site isomers of neomycin B was achieved by preparing three different glycosyl acceptors (5,6,4′-, 5,3′,4′- and 5,6,3′-tri-O-acetyl neamine azide) from a common intermediate. mdpi.com Furthermore, enzymatic approaches, such as the use of hydrolases for regioselective deprotection of peracetylated sugars, offer a versatile tool for preparing specific glycosyl acceptors for chemical glycosylation. acs.org

Synthesis of Glycosidic Site Isomers of Neomycin B

The spatial arrangement of the glycosidic linkages in neomycin B is crucial for its biological activity. The synthesis of site isomers, where the neobiosamine moiety is attached to different positions on the neamine core, allows for the investigation of structure-activity relationships.

A straightforward synthetic route to the β-1′′→6, 3′, and 4′ site isomers of neomycin B has been developed. nih.govmdpi.com This strategy utilizes peracetylated neomycin azide as a versatile starting material. mdpi.com Acid-catalyzed thiolysis of this starting material provides key intermediates for both the neobiosamine glycosyl donor and the neamine-derived acceptors. mdpi.com

Specifically, 6,3′,4′-tri-O-acetyl neamine azide is obtained and, through simple protecting group manipulations, is converted into three distinct glycosyl acceptors: 5,6,4′-, 5,3′,4′- and 5,6,3′-tri-O-acetyl neamine azide. mdpi.com Glycosylation of these acceptors with the neobiosamine glycosyl donor leads to the formation of the protected pseudo-tetrasaccharides. nih.gov A final global deprotection step, involving deacetylation and reduction of the azide groups, yields the target C1″→C6, C1″→C3′, and C1″→C4′ site isomers of neomycin B. nih.govmdpi.com

IsomerGlycosidic LinkagePrecursor Acceptor
C1″→C6 isomerβ-1″→65,3′,4′-tri-O-acetyl neamine azide
C1″→C3′ isomerβ-1″→3′5,6,4′-tri-O-acetyl neamine azide
C1″→C4′ isomerβ-1″→4′5,6,3′-tri-O-acetyl neamine azide

The repositioning of the glycosidic bond in neomycin B isomers significantly influences their molecular recognition properties, particularly their ability to bind to nucleic acid structures like RNA and DNA triplexes. mdpi.comnih.gov Neomycin B is known to be an effective binder to the major groove of DNA and RNA triple helices. nih.gov

Studies using UV-melting profile analysis have shown that the glycosidic site isomers of neomycin B can also stabilize these triplex structures, although to varying degrees. mdpi.comnih.gov For instance, on a DNA triplex model, the stability increase (ΔTm) in the presence of 10 equivalents of the aminoglycoside was +18.6 °C for neomycin B, +17.4 °C for the C1″→C4′ isomer, +15.8 °C for the C1″→C3′ isomer, and +13.9 °C for the C1″→C6 isomer. mdpi.com Interestingly, on an RNA triplex model, the C1″→C3′ and C1″→C6 isomers showed a slightly greater stabilizing effect than neomycin B itself. mdpi.com These findings highlight that even subtle changes in the glycosidic linkage can alter the binding affinity and specificity of these molecules for their nucleic acid targets. nih.gov The remarkable conformational flexibility of natural aminoglycosides likely allows them to adapt to the specific spatial and electronic requirements of different receptors. nih.gov

Preparation of β-1′′→6, 3′, and 4′ Site Isomers

Derivatization and Analog Development Targeting Glycosidic and Amino Moieties

The development of new neomycin B analogs with improved properties often involves the chemical modification of its sugar rings and amino groups. These derivatizations aim to overcome bacterial resistance, enhance antibacterial activity, and probe structure-activity relationships.

The C5′′ hydroxyl group of the neobiosamine ring in neomycin B is a primary alcohol, making it a prime target for regioselective modification. nih.gov This position is not essential for tight binding to the ribosome, making it an attractive site for introducing new functionalities. mdpi.com

A common strategy involves a four-step synthesis starting with the protection of the amine groups, followed by the conversion of the 5′′-hydroxyl group to a primary amine via an azide intermediate. mdpi.com This 5′′-amino group can then be coupled with various moieties, such as lipids to create amphiphilic analogs or other small molecules. nih.govmdpi.com For example, coupling with dilipids has been used to produce neomycin B-based bilipid conjugates. mdpi.com

Glycosylation at the C5′′-OH position with various mono- and disaccharides has also been explored. researchgate.net This modification has been shown to yield derivatives with antibacterial activity superior to that of neomycin B against certain pathogenic and resistant bacterial strains. researchgate.net These C5′′-glycosylated derivatives often exhibit poor substrate activity for aminoglycoside-modifying enzymes like APH(3′)-IIIa, which is a common mechanism of bacterial resistance. researchgate.net

Introduction of Branched Glycosidic Units (e.g., Pseudo-Pentasaccharides)

The structural framework of neomycin B, a pseudo-tetrasaccharide, serves as a scaffold for the synthesis of more complex, branched analogs. A significant strategy in this area involves the addition of a fifth sugar ring to create pseudo-pentasaccharides. This approach is driven by the hypothesis that expanding the structure with additional recognition elements can enhance binding to the target ribosomal RNA (rRNA) and potentially overcome bacterial resistance mechanisms. acs.org

A key target for modification is the primary alcohol at the C5′′ position of neomycin B's ribose ring (Ring III). acs.org Researchers have successfully modified this position by adding an extra sugar unit in the beta-configuration. nih.gov The synthetic strategy involves several steps: first, the neomycin B molecule is chemically protected to create a suitable glycosyl acceptor. This protected intermediate is then coupled with various activated sugar donors to form the new glycosidic linkage, resulting in a protected pseudo-pentasaccharide. acs.org Subsequent deprotection yields the final branched aminoglycoside.

These novel pseudo-pentasaccharides have been evaluated for their antibacterial efficacy against a range of bacterial strains, including pathogenic and resistant variants. Studies have shown that the designed pentasaccharides exhibit antibacterial activity that is superior to the parent neomycin B against these challenging strains. acs.orgnih.gov For example, derivatives were tested against organisms such as E. coli harboring resistance genes, Pseudomonas aeruginosa, and Salmonella Virchow. acs.org The enhanced activity underscores the potential of this synthetic strategy to develop new antibiotics that can circumvent existing resistance. nih.govnih.gov

Compound ClassParent ScaffoldModification SiteAdded UnitObserved OutcomeReference
Pseudo-pentasaccharideNeomycin BC5''Additional sugar ring (β-configuration)Superior antibacterial activity against pathogenic and resistant bacterial strains compared to Neomycin B. acs.orgnih.gov

Chemoenzymatic Approaches to Glycosidic Analog Synthesis

Chemoenzymatic synthesis provides a powerful and highly specific method for the structural diversification of aminoglycosides like neomycin B. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov A critical development in this field is the use of aminoglycoside modifying enzymes, which are often responsible for bacterial resistance, as synthetic tools.

One notable chemoenzymatic strategy involves an aminoglycoside 3-N-acetyltransferase, AAC(3)-IV, from Escherichia coli. Researchers discovered that this enzyme can accept azido (B1232118) acetyl coenzyme A (AzAcCoA) as a substrate. nih.gov The enzyme then transfers the azidoacetyl group specifically to the 3-amino group of various 2-deoxystreptamine aminoglycosides. This enzymatic step introduces a chemically reactive azide handle onto the aminoglycoside scaffold. The azide group is bioorthogonal, meaning it does not react with biological molecules within the cell, and can be selectively modified in a subsequent chemical step, for instance, through reactions like the Staudinger ligation or click chemistry. nih.gov

This method allows for the precise modification of a specific functional group on the complex aminoglycoside structure, a task that is often challenging to achieve through purely chemical means due to the multiple reactive hydroxyl and amino groups. nih.gov Beyond resistance enzymes, glycosyltransferases (Gtfs) from the biosynthetic pathways of natural glycosylated antibiotics are also employed in the chemoenzymatic synthesis of novel antibiotic derivatives. acs.org

EnzymeSubstrate AnalogAminoglycoside TargetResulting ModificationPotential ApplicationReference
Aminoglycoside 3-N-acetyltransferase (AAC(3)-IV)Azido acetyl coenzyme A (AzAcCoA)2-deoxystreptamine aminoglycosides (e.g., Neomycin family)Introduction of an azide group at the 3-N positionSite-specific chemical diversification via bioorthogonal reactions nih.gov

Click Chemistry and Other Bioorthogonal Reactions in Neomycin B Glycoconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. These reactions are exceptionally useful for modifying complex biomolecules like neomycin B. Among these, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust tool for neomycin B glycoconjugation. acs.orgnih.gov

A prominent strategy involves the targeted chemical modification of neomycin B to introduce an azide functional group. For example, using a Mitsunobu reaction, neomycin B can be converted into building blocks containing an azide group on one of three of its four rings. acs.orgnih.govresearchgate.net These azide-functionalized neomycin derivatives can then be efficiently coupled with various terminal alkynes via click chemistry to generate novel triazole-containing analogs. acs.orgresearchgate.net A significant advantage of this method is the ability to perform these reactions without the need for extensive O-protecting groups, which greatly streamlines the synthetic process. acs.org

This click chemistry approach has been successfully used to synthesize neomycin B dimers. In one study, a dialkyne linker was synthesized and coupled with a Boc-protected neomycin azide derivative to create triazole-linked neomycin dimers designed to enhance RNA binding affinity. nih.gov

Beyond click chemistry, other bioorthogonal reactions have been applied to neomycin B. For instance, neomycin B can undergo Schiff base formation with molecules like 2-formyl phenylboronic acid under aqueous conditions, demonstrating an alternative method for conjugation. researchgate.net These diverse bioorthogonal strategies provide a versatile toolkit for creating a wide array of neomycin B conjugates for various research and therapeutic applications.

Bioorthogonal ReactionNeomycin B DerivativeReaction PartnerResulting ConjugateReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Neomycin azide (generated via Mitsunobu reaction)Terminal alkynesTriazole-linked neomycin analogs acs.orgnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Boc-protected neomycin azideDialkyne linkerTriazole-linked neomycin dimers nih.gov
Schiff Base FormationNeomycin B2-Formyl phenylboronic acidImine-linked neomycin conjugate researchgate.net

Structural Basis of Molecular Interactions of Neomycin B with Biomolecules

Interaction with Ribosomal RNA: Decoding Site Binding and Conformational Changes

The primary antibacterial action of neomycin B stems from its high-affinity binding to the decoding region of the 16S ribosomal RNA (rRNA) in the 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death. acs.orgmdpi.com While direct studies on Neomycin B-glucoside are limited, the extensive research on neomycin B provides a foundational understanding of how a glucoside derivative might interact with this critical cellular target. The presence and nature of the glycosidic linkage are anticipated to influence the binding thermodynamics and kinetics.

Specificity of Binding to 16S rRNA

Neomycin B exhibits a high degree of specificity for the A-site of 16S rRNA. nih.govacs.org This binding pocket is a highly conserved region characterized by an asymmetric internal loop. nih.gov The specificity of this interaction is dictated by a combination of electrostatic interactions between the positively charged amino groups of neomycin and the negatively charged phosphate (B84403) backbone of the RNA, as well as the formation of specific hydrogen bonds. mdpi.comwikipedia.org

Conformational Dynamics of RNA upon Neomycin B Binding

The binding of neomycin B to the A-site of 16S rRNA induces significant conformational changes in the RNA structure. nih.govwikipedia.org A key event is the displacement of two highly conserved adenine (B156593) residues, A1492 and A1493, from the helical stack into the minor groove. nih.gov This "flipping out" of the adenine bases creates a binding pocket for the drug and is thought to be a critical step in the mechanism of antibiotic-induced misreading of the genetic code. nih.gov

This conformational switch is a hallmark of the interaction of neomycin-class aminoglycosides with the ribosomal decoding site. nih.gov The binding of the ligand stabilizes a conformation of the A-site that has a higher affinity for near-cognate tRNA, thereby promoting errors in protein synthesis. nih.gov Spectroscopic and calorimetric studies have confirmed these conformational changes and the associated thermodynamic parameters. wikipedia.orgdrugbank.com The introduction of a glucoside moiety could influence the energetics of this conformational change, potentially enhancing or diminishing the effect of the parent molecule. The flexible nature of aminoglycosides allows them to adapt to the spatial and electronic requirements of different receptors, and a glucoside addition would further alter this conformational landscape. nih.gov

Binding to Other Nucleic Acid Targets: DNA and RNA Triple Helices

Beyond its primary target of ribosomal RNA, neomycin B has been shown to interact with other nucleic acid structures, notably DNA and RNA triple helices. These interactions are of interest for the development of new therapeutic agents targeting gene expression. The glycosidic linkage in this compound derivatives plays a significant role in these interactions.

Groove Binding Mechanisms and Stabilization Effects

Neomycin B is an effective groove binder for both DNA and RNA triple helices. It preferentially binds to the Watson-Hoogsteen groove of the triplex structure. This binding is driven by favorable electrostatic interactions and shape complementarity. Studies have demonstrated that neomycin B can significantly stabilize these triple-helical structures, increasing their melting temperature (Tm).

Research on glycosidic site isomers of neomycin B, which can be considered forms of this compound, has provided direct insight into the role of the glycosidic linkage. The stability of DNA and RNA triple helices was studied in the presence of neomycin B and its synthetic isomers with altered glycosidic connections (β-1″→3′, β-1″→4′, and β-1″→6). The results indicated that all isomers, much like neomycin B itself, stabilized the triple helices.

Table 1: Effect of Neomycin B and its Glycosidic Isomers on the Stability of a DNA Triple Helix.
CompoundConcentration (equiv.)ΔTm (°C)
Neomycin B10+18.6
C1″→C4′ isomer10+17.4
C1″→C3′ isomer10+15.8
C1″→C6 isomer10+13.9

Role of Glycosidic Residues in Nucleic Acid Recognition

The glycosidic residues of aminoglycosides are critical for their interaction with nucleic acids. nih.gov In the context of triplex stabilization, the spatial orientation of the amino groups, which is determined by the glycosidic linkages, is important for recognition.

Interaction with Proteins: Ligand-Protein Binding Studies (Non-Enzymatic)

While the primary targets of neomycin B and its derivatives are nucleic acids, interactions with proteins, particularly non-enzymatic proteins, can also occur. These interactions are generally of lower affinity compared to RNA binding but can still have biological implications.

Studies on the binding of neomycin to human serum albumin (HSA), a major non-enzymatic protein in blood plasma, have shown that an interaction does occur. nih.gov However, this binding does not induce significant changes in the secondary structure of the protein. nih.gov This suggests a relatively weak and non-disruptive interaction. The interaction is thought to have a synergistic effect on the antioxidant activity of HSA, possibly by influencing the availability of functional groups on the protein, such as the thiol group of Cys-34. nih.gov

Elucidation of Electrostatic and Hydrogen Bonding Networks in Molecular Recognition

The molecular recognition of neomycin B by its biomolecular targets, particularly RNA, is a multifaceted process governed by a sophisticated network of electrostatic and hydrogen bonding interactions. Neomycin B, with its six positively charged amine groups at neutral pH, is predisposed to strong electrostatic attractions with the negatively charged phosphate backbone of RNA. nih.gov However, research has demonstrated that binding is far more specific than a simple charge-based interaction.

Hydrogen bonds are a principal mechanism mediating the recognition and high-affinity binding of neomycin B to the major groove of RNA. nih.gov Studies on neomycin B complexes with RNA aptamers have revealed that at physiological ionic strengths, as much as 80% of the binding energy is derived from hydrogen bonding, particularly from rings A and B (the neamine (B104775) core) of the aminoglycoside. nih.gov These rings are critical for recognition and engage in significant hydrogen bonding with conserved base residues within the target RNA's A-site. nih.gov Specific intermolecular hydrogen bonds form between the charged amino groups of neomycin B and the edges of base mismatches and backbone phosphates, anchoring the molecule within the RNA binding pocket. rcsb.org

The electrostatic component, while significant, contributes less to the specificity of the binding. The interaction involves the positively charged ammonium (B1175870) groups on neomycin B and the negatively charged phosphate groups on the RNA backbone. nih.gov Studies have shown that neomycin B binding to a T box antiterminator model RNA is dependent on electrostatics and results in the displacement of 3-4 monovalent cations, suggesting that the binding site may also be a divalent metal ion binding site. researchgate.net The number of amine groups on neomycin B that contribute favorably to electrostatic interactions can change with pH. asm.org

The presence of a glucoside attached to neomycin B would likely influence these networks. The hydroxyl groups of the glucose unit could participate in additional hydrogen bonds with the biomolecular target, potentially increasing binding affinity or altering specificity. This additional moiety could also sterically influence the orientation of the neomycin B core within the binding pocket, subtly modifying the established electrostatic and hydrogen bonding patterns.

Table 1: Key Molecular Interactions of Neomycin B with RNA

Interaction TypeNeomycin B Moiety InvolvedRNA Target Moiety InvolvedSignificance in Binding
Hydrogen Bonding Rings A and B (Neamine core)Conserved base residues in the major groovePrimary driver of recognition and binding affinity. nih.gov
Charged amine groupsBase mismatch edges, backbone phosphatesAnchors the molecule in the binding pocket. rcsb.org
Electrostatic Interactions Six positively charged amine groupsNegatively charged phosphate backboneContributes to overall binding energy; less specific than H-bonding. nih.govasm.org

Structural Characterization of Neomycin B-Biomolecule Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

The three-dimensional structures of neomycin B in complex with various biomolecules, primarily RNA fragments, have been extensively studied using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide atomic-level insights into the binding mechanisms.

X-ray Crystallography has been instrumental in visualizing neomycin B bound to its target sites. Crystal structures of neomycin B complexed with the decoding A-site of the bacterial 16S rRNA reveal that the antibiotic binds in the major groove. ucsd.edunih.gov The structure shows the neamine core (rings I and II) making critical contacts. ucsd.edu For instance, in a complex with an oligonucleotide containing the decoding A-site, the neomycin molecule is positioned in a binding pocket, with its rings I and II making specific hydrogen bonds with the RNA. nih.gov The binding induces a conformational change in the RNA, causing two universally conserved adenine residues (A1492 and A1493) to bulge out from the helix, a key step in the mechanism of antibiotic action. nih.gov

NMR Spectroscopy has complemented crystallographic data by providing detailed structural information in solution. Solution structures of neomycin B complexed with RNA aptamers have been determined, confirming that the neamine moiety is crucial for recognition. rcsb.orguni-bayreuth.dercsb.org These studies show the neamine portion of neomycin B fitting into a binding pocket formed by the major groove and often capped by a looped-out nucleotide base. rcsb.orguni-bayreuth.de For example, the NMR structure of a neomycin B-HIV-1 TAR RNA complex showed the aminoglycoside binding in a pocket formed by the minor groove and the uridine-rich bulge. uni-bayreuth.dercsb.org NMR has also been used to study the dynamics of the interaction, revealing the flexibility of both the aminoglycoside and the RNA upon binding. nih.gov Recent studies combining native top-down mass spectrometry and NMR have further elucidated the intricate binding of neomycin B to multiple motifs within a neomycin-sensing riboswitch aptamer. nih.govresearchgate.net

While no crystal or NMR structures are available for this compound, the extensive structural data for neomycin B provides a robust model. An attached glucoside would occupy a specific spatial position relative to the core neomycin B structure. Its influence would depend on its linkage point and could range from making additional favorable contacts with the biomolecule to sterically hindering access to the primary binding pocket, thereby modulating the affinity and specificity of the parent molecule.

Table 2: Structural Studies of Neomycin B-Biomolecule Complexes

TechniqueBiomolecule TargetKey Structural FindingsPDB ID
X-ray Crystallography Decoding A-site oligonucleotideNeomycin B binds in the major groove; rings I and II are key for interaction; induces conformational change in RNA. ucsd.edunih.gov1NEM
X-ray Crystallography NeoB (Aminotransferase)Structure of NeoB from Streptomyces fradiae in complex with neomycin as an external aldimine. rcsb.org6CBN
NMR Spectroscopy HIV-1 TAR RNANeomycin B binds in a pocket formed by the minor groove and a uridine-rich bulge, inhibiting Tat protein binding. uni-bayreuth.dercsb.org1QD3
NMR Spectroscopy RNA AptamerThe neamine core is encapsulated within a major groove binding pocket lined with mismatch pairs and capped by a looped-out base. rcsb.orgNot explicitly stated
NMR & Mass Spectrometry Neomycin-sensing riboswitch aptamerIdentified multiple binding motifs and characterized structural changes in the RNA upon neomycin B binding. nih.govresearchgate.netNot explicitly stated

Enzymatic Transformations and Mechanisms of Aminoglycoside Resistance Relevant to Neomycin B

Aminoglycoside-Modifying Enzymes (AMEs) and Their Impact on Neomycin B

Bacteria have developed a sophisticated arsenal (B13267) of AMEs that can inactivate neomycin B. These enzymes are broadly categorized into three main families based on the type of chemical modification they catalyze: phosphotransferases, acetyltransferases, and nucleotidyltransferases. nih.govmdpi.cominchem.org The genes encoding these enzymes are often located on mobile genetic elements like plasmids, transposons, and integrons, which facilitates their rapid dissemination among bacterial populations. mdpi.com The presence of these enzymes is a major clinical challenge, with two of the most common resistance enzymes in Gram-positive pathogens being APH(3′)-IIIa and the bifunctional enzyme AAC(6′)-Ie/APH(2″)-Ia. nih.gov

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, are a major family of AMEs that confer resistance by transferring a phosphate (B84403) group, typically from ATP, to a hydroxyl group on the aminoglycoside. mdpi.comnih.gov This phosphorylation introduces a bulky, negatively charged group that sterically and electrostatically hinders the antibiotic's ability to bind to the negatively charged phosphate backbone of ribosomal RNA (rRNA). wikipedia.org

For neomycin B, a 4,5-disubstituted aminoglycoside, a key site for phosphorylation is the 3'-hydroxyl group (3'-OH). asm.org The enzyme APH(3')-IIIa, one of the most widespread APH enzymes, is known to phosphorylate the 3'-OH group of neomycin B. acs.org Some APH enzymes can also phosphorylate other positions; for instance, APH(3′)-IIa from Enterococcus faecalis can create di-phosphorylated aminoglycosides by modifying both the 3' and 5''-hydroxyl groups. mdpi.com However, studies on APH(3′)-IIb from Pseudomonas aeruginosa have shown that it specifically phosphorylates neomycin B only at the 3'-OH position. asm.org The addition of the phosphate at the C3' position is confirmed by NMR studies, which show significant deshielding of the C-3' proton and carbon resonances. asm.org

Enzyme SubclassExample Enzyme(s)Modification Site on Neomycin BEffect
Phosphotransferases (APH) APH(3')-IIIa, APH(3')-IIb3'-hydroxyl groupPhosphorylation leads to steric and electrostatic repulsion, preventing ribosomal binding. wikipedia.org
APH(3')-IIa3'- and 5''-hydroxyl groupsDiphosphorylation further increases negative charge and steric hindrance. mdpi.com

Aminoglycoside acetyltransferases (AACs) constitute the largest family of AMEs. mdpi.com These enzymes inactivate aminoglycosides by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to one of the amino groups on the antibiotic. plos.orgnih.gov This modification neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction between the aminoglycoside and the negatively charged rRNA target. wikipedia.org The loss of this interaction dramatically reduces the binding affinity of the drug for the ribosome by as much as four orders of magnitude. mdpi.com

Neomycin B is a substrate for several AAC enzymes. metu.edu.tr For example, the Eis protein from Mycobacterium tuberculosis is an acetyltransferase that can acetylate multiple amino groups on neomycin B, leading to mono-, di-, tri-, or even tetraacetylated products. frontiersin.org This enzyme follows a random-sequential bisubstrate mechanism, where either acetyl-CoA or the aminoglycoside can bind to the enzyme first. plos.orgnih.gov The bifunctional enzyme AAC(6′)-Ie/APH(2″)-Ia is another clinically significant enzyme that can acetylate neomycin B. nih.gov While acetylation is a common resistance mechanism, it doesn't always lead to complete inactivation. For instance, 6'-N-acetyl-neomycin B has been shown to retain some antibacterial activity. asm.org

Aminoglycoside nucleotidyltransferases (ANTs), also called adenylyltransferases, are enzymes that transfer a nucleotide monophosphate, typically adenosine (B11128) monophosphate (AMP) from ATP, to a hydroxyl group of the aminoglycoside. mdpi.cominchem.org This process, known as adenylylation or nucleotidylation, adds a large molecular group to the antibiotic, which, similar to phosphorylation, causes steric hindrance and prevents effective binding to the ribosomal A-site. mdpi.com Genes encoding ANT enzymes are found on various mobile genetic elements. mdpi.com Neomycin B is a known substrate for inactivation by ANTs, such as ANT(4'). nih.gov

Acetyltransferases (AAC): Acetylation of Amino Groups

Mechanism of Enzymatic Inactivation of Neomycin B by AMEs

The bactericidal action of neomycin B stems from its ability to bind with high affinity to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit. inchem.orgacs.orgasm.org This binding disrupts protein synthesis, leading to mistranslation and ultimately cell death. nih.gov The interaction is heavily dependent on specific hydrogen bonds and crucial electrostatic interactions between the positively charged amino groups of neomycin B and the negatively charged phosphate backbone of the rRNA. wikipedia.orgacs.org

AMEs inactivate neomycin B by covalently modifying its structure, which disrupts these critical interactions.

Phosphorylation and Nucleotidylation: The addition of bulky, anionic phosphate or adenyl groups by APH and ANT enzymes, respectively, introduces significant negative charges and steric bulk. wikipedia.orgmdpi.com This leads to electrostatic repulsion with the negatively charged rRNA and physically blocks the antibiotic from fitting correctly into its binding pocket in the A-site. wikipedia.org

Acetylation: The acetylation of amino groups by AAC enzymes neutralizes their positive charge. plos.org Since these positive charges are essential for the initial electrostatic attraction and stable binding to the rRNA, their removal drastically reduces the affinity of neomycin B for its target. mdpi.com

Ultimately, the modified neomycin B can no longer bind effectively to the ribosome, allowing protein synthesis to proceed normally and rendering the bacterium resistant to the antibiotic's effects. plos.orgnih.gov

Microbial Biotransformation of Neomycin B: Degradation and Diversification Processes

Beyond the well-defined resistance mechanisms involving AMEs, microorganisms can also modify neomycin B through other biotransformation processes. These transformations can lead to the degradation of the antibiotic or the creation of new, structurally diverse compounds.

Studies utilizing mutants of the neomycin-producing organism, Streptomyces fradiae, have demonstrated the potential for biotransformation. When a mutant strain of S. fradiae was cultured with neomycin B as a substrate, it was able to convert the antibiotic into several new modified compounds. researchgate.netajol.infoajol.info Three of these transformation products were isolated and shown to possess antibacterial activity, with one product exhibiting an inhibitory effect comparable to the parent neomycin against certain bacteria. researchgate.netajol.info This highlights how microbial systems can be used to generate novel aminoglycoside derivatives. Such biotransformation can involve various enzymatic reactions beyond the typical resistance modifications, potentially including hydroxylation, glycosylation, or other structural rearrangements. preprints.org

Strategies to Overcome Enzymatic Resistance through Glycosidic Modification

The widespread prevalence of AME-mediated resistance has driven extensive research into strategies to develop new aminoglycosides that can evade inactivation while retaining potent antibacterial activity. researchgate.net A key approach is the rational design and synthesis of modified aminoglycosides, often termed "neoglycosides," based on a detailed understanding of AME structure and function. nih.gov

Several strategies involving glycosidic and other structural modifications have been explored:

Modification or Removal of Target Functional Groups: A direct strategy is to alter or eliminate the specific hydroxyl or amino groups on the neomycin molecule that are targeted by AMEs. mdpi.com For example, removing the 3'-hydroxyl group would prevent phosphorylation by APH(3') enzymes. mdpi.com However, such modifications must be carefully designed to not disrupt the key interactions required for binding to the ribosomal target. mdpi.com

Conformational Constraint: Researchers have designed rigid neomycin analogs that are conformationally locked into a bioactive shape that binds tightly to the rRNA A-site but fits poorly into the active sites of AMEs. nih.gov This strategy aims to enhance target selectivity and reduce susceptibility to enzymatic modification.

Dimerization: The synthesis of aminoglycoside dimers, where two neomycin or other aminoglycoside monomers are linked together, has been explored. nih.govasm.org These larger molecules can exhibit enhanced binding affinity for RNA targets and may be poor substrates for some AMEs due to their size. nih.gov

Synthesis of Hybrids: Hybrid aminoglycosides, combining structural features from different parent antibiotics (e.g., neomycin and sisomicin), have been created. nih.gov These hybrids have shown superior activity against resistant strains by evading certain AMEs like APH(3') and ANT(4'). nih.gov

Site-Specific Alkylation: Alkylation at specific positions, such as the 2'-amino group, has been shown to overcome the action of resistance enzymes that target that site. acs.org This modification can also increase the selectivity of the antibiotic for the prokaryotic ribosome over eukaryotic ribosomes, potentially reducing toxicity. acs.org

These innovative chemical and biosynthetic approaches continue to be a promising avenue for extending the clinical utility of the aminoglycoside class of antibiotics in an era of increasing resistance. researchgate.netnih.gov

Advanced Analytical Methodologies for Neomycin B Research

Chromatographic Techniques for Separation and Characterization of Neomycin B and its Glycosidic Analogs

Chromatographic methods are fundamental in the analysis of Neomycin B and its derivatives due to their ability to separate structurally similar compounds within a complex mixture. The polar and ionic nature of aminoglycosides, coupled with their lack of a strong chromophore, presents unique challenges that have been addressed through various specialized chromatographic approaches. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of neomycin and its analogs. However, the inherent properties of these compounds, such as high polarity and the absence of a UV-absorbing moiety, often require derivatization to enhance detection and separation. nih.gov

Reversed-phase HPLC (RP-HPLC) can be employed for the analysis of Neomycin B and its glycosidic site isomers. For instance, the purity of synthesized neomycin B site isomers has been confirmed using RP-HPLC with a C18 column and a gradient elution of acetonitrile (B52724) in water, with detection at 220 nm. mdpi.comnih.gov In some applications, a "green" RP-HPLC method has been developed using a highly aqueous mobile phase for the analysis of neomycin sulfate (B86663). ekb.eg

Due to the hydrophilic nature of aminoglycosides, normal-phase HPLC has also been utilized. One method involves the derivatization of neomycin sulfate with 1-fluoro-2,4-dinitrobenzene, followed by isocratic separation on a normal-phase column. nih.gov This technique allows for the separation and quantification of Neomycin B and C. nih.gov

Table 1: HPLC Methods for Neomycin B Analysis

TechniqueColumnMobile PhaseDerivatizationDetectorApplicationReference
RP-HPLCC18Acetonitrile/Water GradientNoneUV (220 nm)Purity analysis of neomycin B site isomers mdpi.comnih.gov
RP-HPLCKromasil C18(w)0.1% Phosphoric acid/AcetonitrileCuCl2.2H2OUV (210 nm)Stability-indicating assay of neomycin sulfate ekb.eg
NP-HPLCNormal-PhaseIsocratic1-fluoro-2,4-dinitrobenzeneUV (350 nm)Quantification of Neomycin B and C nih.gov

Ion-exchange chromatography is a powerful technique for the separation of charged molecules like neomycin and its analogs. google.comnih.gov This method leverages the ionic interactions between the positively charged amino groups of the aminoglycosides and the charged stationary phase of the column.

High-performance anion-exchange chromatography (HPAE) coupled with integrated pulsed amperometric detection (IPAD) has been successfully applied for the determination of Neomycin B and its impurities. thermofisher.comthermoscientific.comlcms.cz The CarboPac™ PA1 anion-exchange column can retain and separate Neomycin B from its related substances. thermoscientific.comlcms.cz The separation is typically achieved using a weak sodium or potassium hydroxide (B78521) eluent. thermofisher.comthermoscientific.com An eluent generator can be used to overcome issues with carbonate contamination and ensure reproducible retention times. thermofisher.comlcms.cz This method is sensitive enough to be used for purity analysis and determination in complex formulations. thermoscientific.com

A classic application of ion-exchange chromatography involves the use of a porous, strong base anion exchange resin to separate Neomycin B from Neomycin C in aqueous mixtures derived from fermentation broths. google.com

Table 2: Ion-Exchange Chromatography Parameters for Neomycin B Separation

TechniqueColumn/ResinEluentDetectionApplicationReference
HPAE-IPADCarboPac™ PA1 Anion-ExchangePotassium Hydroxide (e.g., 2.40 mM)Integrated Pulsed AmperometryDetermination of Neomycin B and impurities thermofisher.comthermoscientific.comlcms.cz
Ion-ExchangePorous, Strong Base Anion Exchange ResinAqueous SolutionOptical RotationSeparation of Neomycin B and C from fermentation broth google.com
Ion-Exchange LC--Fluorescence (post-column derivatization)Quantification of Neomycin B and C in animal feeds nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural analysis and impurity profiling of Neomycin B and its glycosidic derivatives. nih.govakjournals.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the identification and quantification of analytes even at low concentrations. researchgate.netresearchgate.net

Due to the high polarity of aminoglycosides, ion-pair LC-MS/MS methods are often employed to improve retention on reversed-phase columns. akjournals.comresearchgate.net Heptafluorobutyric acid (HFBA) is a common ion-pairing agent used in the mobile phase. akjournals.comlcms.cz The use of MS detection obviates the need for chromophore-derivatization that is often required for UV detection. akjournals.com

LC-MS/MS is crucial for identifying and characterizing impurities and degradation products. researchgate.net The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, allowing for the differentiation of isomers and the elucidation of the structures of unknown related substances. nih.govresearchgate.net For example, the positive ion electrospray ionization (ESI) mass spectrum of Neomycin B shows a protonated molecule [M+H]⁺ at m/z 615, and characteristic fragment ions from the dissociation of the amino sugars. lcms.cz

Table 3: LC-MS/MS Parameters for Neomycin B Analysis

LC TechniqueColumnIon-Pair AgentIonization ModeApplicationReference
Ion-Pair LC-MS/MSC18Heptafluorobutyric acid (HFBA)Positive ESIDetermination of Neomycin B residue in tissues and milk akjournals.com
LC-MS/MSC18-Positive ESIDetermination of neomycin and its impurities in veterinary dosage forms researchgate.net
LC-IT-TOF MS--ESIStructural elucidation of derivatized neomycin regioisomers nih.gov

Ion-Exchange Chromatography

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are vital for elucidating the three-dimensional structure of Neomycin B-glucoside and for studying its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the detailed structural and conformational analysis of Neomycin B and its analogs in solution. tandfonline.comnih.govresearchgate.net Two-dimensional NMR techniques, such as J-resolved spectroscopy, are used to completely assign the proton (¹H) NMR spectrum and determine proton-proton coupling constants. tandfonline.com

These data provide insights into the conformation of the individual saccharide rings. For example, analysis of proton coupling constants and chemical shifts has been used to assign the ⁴C₁ chair conformation to the 2,6-diamino-2,6-dideoxy-β-L-idopyranosyl ring (ring D) of Neomycin B. tandfonline.com NMR studies have also been instrumental in demonstrating that branched oligosaccharides like Neomycin B can adopt a significant population of non-exo-anomeric conformations in solution, a finding that challenges conventional views on oligosaccharide structure. nih.govresearchgate.netcsic.es This conformational flexibility, particularly in the ribose glycosidic torsion angle, is thought to be influenced by polar contacts between non-vicinal sugar units and has implications for its binding to RNA. nih.govcsic.es

Nitrogen-15 (¹⁵N) NMR spectroscopy has also been applied to Neomycin B and its derivatives to study the electronic environment of the nitrogen atoms, which are crucial for biological activity. lookchem.com

Table 4: Key NMR Findings for Neomycin B Conformation

NMR TechniqueKey FindingStructural ImplicationReference
2D ¹H J-Resolved NMRAssignment of proton chemical shifts and coupling constantsConfirmed ⁴C₁ chair conformation for ring D and β-furanose form for ring C tandfonline.com
¹H and ¹³C NMRDetection of non-exo-anomeric conformationsRevealed enhanced flexibility of the ribose glycosidic torsion angle (φ) nih.govcsic.es
¹⁵N NMRCharacterization of nitrogen chemical shifts and protonation effectsProvided insights into the electronic structure of the amino groups lookchem.com

UV-Vis spectroscopy is a widely used technique to study the binding of Neomycin B and its glycosidic analogs to nucleic acid targets, such as RNA. nih.govoup.com While neomycin itself has a weak chromophore, its binding to a target like RNA can induce changes in the UV absorbance of the nucleic acid, which can be monitored to characterize the interaction. researchgate.netrdd.edu.iq

A common application is UV-melting profile analysis. nih.govacs.org In this experiment, the absorbance of an RNA solution is monitored as a function of temperature. The melting temperature (Tm), the temperature at which half of the double-stranded RNA has dissociated into single strands, is a measure of its thermal stability. An increase in the Tm in the presence of a ligand like this compound indicates that the ligand binds to and stabilizes the RNA structure. acs.org

These studies have shown that neomycin and its analogs bind to and increase the thermal stability of target RNA structures, and this stabilization is sensitive to factors like pH and salt concentration. acs.orgnih.gov For example, UV melting profiles have been used to demonstrate that neomycin binding to an A-site RNA oligonucleotide enhances its thermal stability. acs.org

Table 5: Application of UV-Vis Spectroscopy in Neomycin B Binding Studies

Experiment TypeMonitored ParameterInformation ObtainedExample ApplicationReference
UV-Melting Profile AnalysisAbsorbance at 260/280 nm vs. TemperatureChange in melting temperature (ΔTm)Assessing the stabilization of RNA and DNA triple helices by neomycin binding nih.govacs.orgnih.gov
UV Absorbance TitrationAbsorbance Change at a Fixed WavelengthBinding affinity (Ka) and stoichiometryCharacterizing the binding of neomycin to RNA aptamers oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Biophysical Techniques for Studying Molecular Interactions

Biophysical techniques are crucial for elucidating the thermodynamic and kinetic parameters of molecular interactions, providing deep insights into the binding mechanisms of compounds like aminoglycosides with their biological targets. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) stand out as powerful label-free methods for such characterizations.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. wikipedia.org This technique allows for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. rsc.orgnih.gov

Application to this compound:

There are no available ITC studies specifically investigating the interaction of this compound with any molecular target. Research on the parent compound, Neomycin B, has utilized ITC to characterize its binding to various RNA and DNA structures, revealing details about binding affinity and the thermodynamic forces driving these interactions. acs.orgplos.org For instance, ITC studies on Neomycin binding to the A-site of 16S rRNA have provided data on binding enthalpies at different pH values. acs.org However, without specific experimental data for this compound, it is not possible to provide a thermodynamic profile or a data table for its interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. nih.gov It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over a ligand immobilized on the chip. wikipedia.org This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov

Application to this compound:

There are no published SPR studies detailing the binding kinetics of this compound to any specific target. The parent aminoglycoside, Neomycin B, has been analyzed using SPR to investigate its interactions with targets such as RNA and proteins like bovine serum albumin. nih.govnih.gov These studies have provided kinetic data, including association and dissociation rates, for Neomycin B binding. nih.gov However, in the absence of similar research on this compound, no data on its binding kinetics or a corresponding data table can be presented.

Future Directions in Neomycin B Glycoside Research

Exploration of Novel Biosynthetic Pathways and Enzymes for Glycoside Diversity

A deeper understanding of the biosynthetic pathways of aminoglycosides like neomycin is crucial for generating novel and more effective derivatives. The biosynthesis of neomycin B is a complex process involving a series of enzymatic reactions. mdpi.com Key to this pathway are glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. acs.org

Future research will likely focus on the discovery and characterization of new glycosyltransferases from various microorganisms. These enzymes could possess "wobbling specificities," allowing them to attach different sugar moieties to the neomycin core, thus creating a library of novel glycosides. oup.com This approach, sometimes termed "glycorandomization," has the potential to generate derivatives with improved activity against resistant bacterial strains or with novel biological activities. oup.com

Scientists are investigating the genetic basis of neomycin biosynthesis in producer organisms like Streptomyces fradiae. mdpi.comnih.gov By manipulating the genes encoding biosynthetic enzymes, it may be possible to engineer the production of specific neomycin B-glucoside analogs directly through fermentation. This could provide a more efficient and scalable method for producing these compounds compared to traditional chemical synthesis. The identification of enzymes from different but related pathways, such as those for butirosin (B1197908) and gentamicin (B1671437), could also provide tools for creating hybrid aminoglycosides with unique properties. nih.govpnas.org

Computational Modeling and Rational Design of Neomycin B Glycoside Analogs

Computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound research is set to expand. By using computer simulations, researchers can predict how modifications to the neomycin B structure will affect its binding to target molecules, such as bacterial ribosomal RNA (rRNA). oup.com

One key area of focus is the rational design of analogs that can overcome bacterial resistance mechanisms. Many bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate antibiotics like neomycin. oup.comnih.gov Computational models can be used to design this compound derivatives that are poor substrates for these enzymes, thereby retaining their antibacterial activity. researchgate.net For example, modifications at the 5''-position of neomycin B have been explored to create derivatives less susceptible to AMEs. researchgate.netnih.gov

Furthermore, computational studies can help in designing analogs with enhanced selectivity for bacterial rRNA over human rRNA, potentially reducing the toxicity associated with aminoglycosides. acs.org These models can also be used to explore the conformational flexibility of neomycin B and its analogs, providing insights into how the molecule adapts to different binding sites. ucsd.edunih.gov This knowledge is critical for designing conformationally constrained analogs that may exhibit increased target affinity and selectivity. ucsd.edu

Development of Neomycin B Glycoside-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study biological processes in living systems. opentargets.org Neomycin B and its derivatives have the potential to be developed into powerful chemical probes for investigating the roles of specific RNA structures and phosphoinositides in cellular function. sci-hub.seresearchgate.net

Fluorescently-labeled neomycin derivatives can be used to visualize the localization and dynamics of target molecules within cells. researchgate.net For example, a fluorescent neomycin probe could be used to track the distribution of phosphatidylinositol-4,5-bisphosphate (PIP2), a key signaling lipid in cell membranes. researchgate.net This would provide valuable insights into cellular processes such as signal transduction and membrane trafficking.

Moreover, neomycin-based probes can be used to identify and characterize new binding partners for this class of molecules. By attaching a reactive group to the neomycin scaffold, researchers can create probes that covalently link to their binding targets, allowing for their subsequent isolation and identification. This approach could uncover novel cellular pathways that are modulated by aminoglycosides. The development of such probes requires a careful design to ensure that the attached label or reactive group does not significantly interfere with the binding properties of the parent molecule.

Understanding the Role of Glycosidic Linkages in Structure-Function Relationships and Selectivity

The glycosidic bonds that connect the sugar rings of neomycin B are not merely structural linkers; they play a critical role in determining the molecule's three-dimensional shape and its interaction with biological targets. oup.comresearchgate.net The inherent flexibility around these bonds allows neomycin to adopt various conformations, which contributes to its ability to bind to a diverse range of RNA targets. acs.orgucsd.edu

Future research will aim to elucidate the precise role of each glycosidic linkage in the structure-function relationship of this compound. By synthesizing isomers of neomycin B with altered glycosidic linkages, scientists can systematically probe how changes in the orientation of the sugar rings affect binding affinity and selectivity. nih.gov For instance, the synthesis of neomycin B isomers with β-glycosidic bonds instead of the natural α-linkages has been explored. oup.com

Understanding these relationships is fundamental to the rational design of new aminoglycoside analogs. For example, by "locking" the conformation of neomycin B through covalent linkages between its rings, it may be possible to create derivatives that are pre-organized for binding to a specific RNA target, leading to enhanced affinity and selectivity. ucsd.edu These studies, combining synthetic chemistry with biophysical and structural analysis, will provide a detailed roadmap for fine-tuning the biological activity of neomycin B-glucosides.

Q & A

Basic Research Questions

Q. How is Neomycin B-glucoside identified and quantified in complex biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is commonly used for identification and quantification. Calibration curves are established using purified standards, and validation includes spike-recovery experiments to assess matrix effects. For quantification in microbial cultures, sample preparation involves solvent extraction (e.g., methanol:water mixtures) followed by centrifugation to remove cellular debris. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy ensures structural confirmation .

Q. What is the role of this compound in antibiotic biosynthesis pathways?

  • Methodological Answer : Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) combined with gene knockout studies in Streptomyces fradiae can elucidate its biosynthetic role. For example, disrupting the neoN gene (encoding a key methyltransferase) and analyzing metabolic intermediates via LC-MS reveals how this compound precursors are channeled into neomycin B production. Transcriptomic profiling (RNA-seq) of wild-type vs. mutant strains further identifies regulatory networks .

Q. How does this compound interact with bacterial glucose transporters?

  • Methodological Answer : Competitive inhibition assays using 14C^{14}\text{C}-labeled glucose and bacterial membrane vesicles (e.g., from E. coli) quantify transporter affinity. Structural analogs of this compound are tested to assess specificity. Fluorescence microscopy with tagged transporters (e.g., GFP-fused SGLT1) visualizes localization changes upon ligand binding .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported enzymatic interactions of this compound?

  • Methodological Answer : Contradictions (e.g., conflicting kinetic data for glycosyl hydrolases) are addressed using isogenic mutant strains (e.g., D. dadantii lacking arbGFB or cbr pathways) to isolate specific enzyme contributions. Surface plasmon resonance (SPR) measures binding affinities under standardized pH and temperature conditions. Meta-analyses of published datasets with heterogeneity tests (e.g., I2^2 statistics) identify confounding variables like strain-specific regulatory elements .

Q. What structural analysis techniques elucidate this compound’s conformation and binding motifs?

  • Methodological Answer : X-ray crystallography of NeoN–SAM–Neomycin C ternary complexes (resolution ≤2.0 Å) reveals catalytic residues critical for glucoside modification. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) predict conformational stability in aqueous vs. membrane environments. Synchrotron radiation circular dichroism (SRCD) validates secondary structure changes upon ion binding .

Q. What challenges arise when modeling this compound’s pharmacokinetics in multicellular systems?

  • Methodological Answer : In vitro models (e.g., Caco-2 monolayers) often underestimate in vivo absorption due to lack of mucosal layers and microbiota interactions. Physiologically based pharmacokinetic (PBPK) modeling integrates parameters like intestinal permeability (measured via Ussing chambers) and hepatic clearance (using microsomal assays). Stochastic simulations account for inter-individual variability in metabolic enzymes .

Q. How can heterologous expression systems be optimized for enzymes modifying this compound?

  • Methodological Answer : Codon optimization of neoN for expression in E. coli or Pichia pastoris improves soluble protein yields. Fusion tags (e.g., His6_6-SUMO) facilitate purification via immobilized metal affinity chromatography (IMAC). Activity assays under varying redox conditions (e.g., glutathione gradients) identify optimal catalytic environments. Promoter engineering (e.g., T7/lac hybrid systems) enables tight regulation of enzyme production .

Tables for Key Methodological Comparisons

Technique Application Limitations Evidence Source
LC-MS/MSQuantification in microbial lysatesMatrix effects in complex samples
X-ray crystallographyStructural resolution of enzyme-substrate complexesRequires high-purity crystals
Competitive inhibition assaysTransporter affinity measurementDoes not capture in vivo membrane dynamics
RNA-seqPathway regulation analysisLimited to snapshot transcriptional activity

Key Considerations for Data Interpretation

  • Reproducibility : Validate findings across independent biological replicates (n ≥ 3) and orthogonal methods (e.g., SPR + ITC for binding studies) .
  • Contradiction Resolution : Use funnel plots to assess publication bias in meta-analyses and adjust for batch effects in multi-omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.